

Application Note and Protocols for Fumonisin B3 Extraction from Complex Food Matrices

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum, fungi that commonly contaminate maize and other grains worldwide.[1][2] Among the fumonisin analogues, Fumonisin B1 (FB1), Fumonisin B2 (FB2), and **Fumonisin B3** (FB3) are the most prevalent, with FB1 being the most abundant and toxic. Due to their potential health risks to humans and animals, including neurotoxicity, hepatotoxicity, and nephrotoxicity, regulatory agencies in over 100 countries have established maximum permissible levels for fumonisins in food and feed.[3] Accurate quantification of fumonisins, including FB3, in complex food matrices is crucial for food safety and risk assessment.

This document provides detailed protocols for the extraction of **Fumonisin B3** from various complex food matrices, including grains, infant foods, and animal feed. The methodologies described herein are based on established techniques such as solid-phase extraction (SPE) and immunoaffinity column (IAC) cleanup, followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

The general workflow for **Fumonisin B3** extraction and analysis involves sample preparation, extraction of the toxin from the matrix, cleanup of the extract to remove interfering substances, and subsequent analytical determination.





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Figure 1. A generalized workflow for the extraction and analysis of **Fumonisin B3** from complex food matrices.

Quantitative Data Summary

The efficiency of **Fumonisin B3** extraction can vary depending on the matrix, extraction solvent, and cleanup method. The following table summarizes quantitative data from various studies.



Food Matrix	Extractio n Solvent	Cleanup Method	Analytical Method	Recovery (%)	LOD/LOQ (µg/kg)	Referenc e
Corn	Acetonitrile /Water (1:1, v/v)	NH2 and tC18 SPE	HPLC- ELSD	>95	Not Reported	[4]
Corn	Methanol/ Water (3:1, v/v)	None (Dilute- and-shoot)	LC-MS/MS	84-117	LOQ: 25	[5]
Corn- based Infant Food	Acidified 70% Aqueous Methanol (pH 4.0)	Not specified	HPLC	Not specified	Not specified	[6]
Broiler Chicken Feed & Excreta	Acetonitrile /Water/For mic Acid (74:25:1, v/v/v)	Strong Anionic Exchange (MAX) SPE for hydrolyzed fumonisins	UPLC- MS/MS	82.6-115.8	LOQ: 160	[7][8]
Grains and Poultry Feed	Not specified	Immunoaffi nity Column (IAC)	HPLC-FLD	Not specified	Not specified	[9]
Maize	Acetonitrile /Water/Ace tic Acid (79:20:1, v/v/v)	Immunoaffi nity Column (IAC)	HPLC	Not specified	Not specified	

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-ELSD: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; UPLC-MS/MS: Ultra-Performance Liquid



Chromatography with Tandem Mass Spectrometry; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection.

Detailed Experimental Protocols Protocol 1: Solid-Phase Extraction (SPE) for Fumonisin B3 from Corn

This protocol is adapted from a method for isolating fumonisins from corn cultures.[4]

Materials:

- Cracked corn culture
- Acetonitrile (CH3CN)
- Deionized water (H2O)
- Methanol (MeOH)
- Acetic acid
- NH2 solid-phase extraction (SPE) cartridge
- tC18 solid-phase extraction (SPE) cartridge
- Blender or shaker
- Filter paper (Whatman #1 or equivalent)
- Rotary evaporator or nitrogen evaporator

Procedure:

- Sample Preparation: Grind the corn sample to a fine powder.
- Extraction:
 - For each gram of ground corn, add 5 mL of acetonitrile/water (1:1, v/v).



- Soak for 2-3 hours with intermittent mixing every 30 minutes.[4]
- Filter the suspension through Whatman #1 filter paper.[4]
- Cleanup NH2 SPE:
 - Load the undiluted extract onto a 10 g NH2 SPE cartridge.
 - Elute the fumonisins with 5% acetic acid in methanol.[4]
- Cleanup tC18 SPE:
 - Dilute the eluate from the NH2 cartridge with 1.5 volumes of water.
 - Load the diluted eluate onto a 10 g tC18 SPE cartridge.
 - Wash the cartridge with water.
 - Elute the fumonisins with increasing concentrations of acetonitrile in water.
- Analysis: The purified fractions can be analyzed by HPLC or LC-MS/MS.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Fumonisins in Grains

This protocol is a general method utilizing immunoaffinity columns for mycotoxin cleanup.[10] [11][12]

Materials:

- Ground grain sample (e.g., corn, wheat)
- Extraction solvent (e.g., Methanol/Water, 80:20, v/v)[12]
- Sodium chloride (NaCl)
- Phosphate-buffered saline (PBS)
- Immunoaffinity columns (IAC) specific for fumonisins



- Methanol
- Blender
- · Filter paper
- Syringe or vacuum manifold

Procedure:

- Sample Preparation: Grind the grain sample to a fine powder.
- Extraction:
 - Weigh 50 g of the ground sample and place it in a blender jar. Add 5 g of NaCl.[12]
 - Add 100 mL of Methanol/Water (80:20, v/v).[12]
 - Blend at high speed for 3 minutes.[12]
 - Filter the extract through fluted filter paper.[12]
 - Transfer 10 mL of the filtered extract to a clean vessel and dilute with 40 mL of PBS. Mix well.[12]
- Immunoaffinity Column Cleanup:
 - Allow the IAC to reach room temperature (22-25°C).[10]
 - Pass the diluted extract through the fumonisin-specific IAC at a slow, steady flow rate (e.g., 1-3 mL/min).[13] The fumonisins will bind to the antibodies in the column.[10]
 - Wash the column with PBS to remove unbound matrix components.[12]
- Elution:
 - Elute the bound fumonisins from the column with methanol.[10]



 Analysis: The eluate can be concentrated and reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.[10]

Protocol 3: "Dilute-and-Shoot" LC-MS/MS Method for Corn-Based Animal Feed

This protocol is a rapid method that minimizes sample cleanup steps.[14]

Materials:

- Ground corn-based animal feed sample
- Methanol/Water (70:30, v/v) with 0.1% formic acid
- Multi-tube vortex mixer
- Centrifuge
- Micropipette and tubes

Procedure:

- Sample Preparation: Grind the feed sample to a fine powder.
- Extraction:
 - Weigh 5 g of the ground sample into a 50 mL conical tube.[14]
 - Add a suitable volume of extraction solvent (e.g., 20 mL of 70/30 methanol/water + 0.1% formic acid).[14]
 - Shake vigorously on a multi-tube vortex mixer for 30 minutes.[14]
 - Centrifuge the sample at 3000 rpm for 15 minutes.[14]
- Dilution:
 - $\circ~$ Transfer an aliquot (e.g., 150 $\mu L)$ of the supernatant to a new tube.[14]



- Dilute the extract 1:5 with the extraction solvent.[14]
- Analysis: Directly inject the diluted extract into the LC-MS/MS system.

Logical Relationships in Method Selection

The choice of extraction and cleanup protocol depends on several factors, including the complexity of the food matrix, the required sensitivity of the analysis, and the available instrumentation.



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